3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476348
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13476348.png)
Specification
Molecular Formula | C15H27ClN2O3 |
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Molecular Weight | 318.84 g/mol |
IUPAC Name | tert-butyl 3-[[(2-chloroacetyl)-ethylamino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H27ClN2O3/c1-5-17(13(19)9-16)10-12-7-6-8-18(11-12)14(20)21-15(2,3)4/h12H,5-11H2,1-4H3 |
Standard InChI Key | VWPMLIIBSAMMTR-UHFFFAOYSA-N |
SMILES | CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Canonical SMILES | CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a [(2-chloroacetyl)-ethyl-amino]methyl group. The tert-butyl ester at the 1-position serves as a protective group, enhancing stability during synthetic processes. Key structural attributes include:
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Piperidine Core: A six-membered nitrogen-containing ring providing conformational rigidity.
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Chloroacetyl-Ethyl-Amino Side Chain: Introduces electrophilic reactivity via the chloroacetyl moiety, enabling nucleophilic substitutions.
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tert-Butyl Ester: A bulky, hydrolytically stable protecting group that facilitates selective deprotection in multi-step syntheses .
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 318.84 g/mol |
Boiling Point | 416.2 ± 20.0 °C (Predicted) |
Density | 1.108 ± 0.06 g/cm³ (Predicted) |
pKa | -1.02 ± 0.70 (Predicted) |
These properties were computationally predicted and align with analogs such as 3-{[(2-chloroacetyl)-methyl-amino]-methyl}-piperidine-1-carboxylate (CAS 66564650), which shares a similar backbone.
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis typically involves sequential functionalization of the piperidine ring:
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Piperidine Protection: The piperidine nitrogen is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Aminomethylation: Introduction of the ethyl-amino-methyl group via reductive amination or alkylation, often employing formaldehyde and ethylamine derivatives .
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Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base such as triethylamine to install the chloroacetyl group .
A representative reaction from patent literature involves the use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a precursor, highlighting the role of sulfonate leaving groups in facilitating substitutions .
Optimization Challenges
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Regioselectivity: Ensuring mono-substitution at the 3-position requires controlled reaction conditions to avoid over-alkylation .
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Stability of Chloroacetyl Group: The electrophilic chloroacetyl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a critical intermediate in the synthesis of palbociclib, a CDK4/6 inhibitor. Patent CN104610254B outlines its use in constructing the pyrido[2,3-d]pyrimidine core via intramolecular dehydration and amination steps . The chloroacetyl group enables further functionalization, such as nucleophilic displacement with amines or thiols, to introduce pharmacophoric elements .
Kinase Inhibitor Development
Analogous piperidine derivatives have been explored as glycogen synthase kinase-3β (GSK-3β) inhibitors. For instance, benzofuran-3-yl-(indol-3-yl)maleimides with piperidine side chains exhibit IC₅₀ values in the nanomolar range, underscoring the structural relevance of tert-butyl-protected piperidines in kinase targeting .
Comparative Analysis with Structural Analogs
Compound | CAS | Molecular Formula | Key Differences |
---|---|---|---|
3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylate | 66564650 | Methyl vs. ethyl amino group | |
4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylate | 327.42 g/mol | Pyrimidine sulfanyl substituent |
The ethylamino variant offers enhanced lipophilicity compared to methyl analogs, potentially improving blood-brain barrier penetration in CNS-targeted therapies .
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